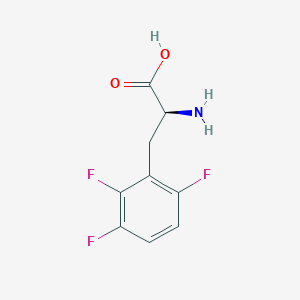

2,3,6-Trifluoro-L-phenylalanine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated phenylalanines, including 2,3,6-Trifluoro-L-phenylalanine, has been a topic of interest in drug research over the last few decades . A group of pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs (tRNA/RS pairs) have been reported to enable the site-specific encoding of a varied spectrum of fluorinated phenylalanine amino acids in E. coli and mammalian (HEK 293T) cells .Molecular Structure Analysis

The molecular formula of 2,3,6-Trifluoro-L-phenylalanine is C9H8F3NO2 . The exact mass is 219.05071298 g/mol .Physical And Chemical Properties Analysis

2,3,6-Trifluoro-L-phenylalanine has a density of 1.5±0.1 g/cm3, a boiling point of 299.2±40.0 °C at 760 mmHg, and a flash point of 134.8±27.3 °C .Wissenschaftliche Forschungsanwendungen

Terahertz Sensing in Biomedical Diagnostics

2,3,6-Trifluoro-L-phenylalanine: has been utilized in the development of terahertz (THz) sensors for biomedical applications . These sensors are designed to detect and differentiate essential amino acids like L-Valine and L-Phenylalanine, which are crucial for diagnosing various diseases. The compound’s unique absorption characteristics in the THz range make it an excellent candidate for enhancing the sensitivity and specificity of these sensors.

Boron Neutron Capture Therapy (BNCT)

In cancer treatment, 2,3,6-Trifluoro-L-phenylalanine plays a role in BNCT, a type of radiation therapy . It is used to increase the uptake of boron-containing compounds in cancer cells, which are then targeted by thermal neutrons to destroy the tumor cells while sparing the surrounding healthy tissue.

Protein Engineering and Stability

The incorporation of fluorinated amino acids like 2,3,6-Trifluoro-L-phenylalanine into proteins can significantly enhance their stability . This is particularly beneficial for therapeutic proteins and vaccines, where increased shelf life and resistance to degradation are crucial.

Pharmaceutical Development

2,3,6-Trifluoro-L-phenylalanine: serves as a lead compound in drug development, with derivatives currently in clinical trials for treating cancer and bacterial infections. Its modified structure allows for the creation of more effective and targeted therapeutic agents.

Environmental Impact Studies

Environmental scientists use 2,3,6-Trifluoro-L-phenylalanine to study the effects of fluorinated compounds on ecosystems. Research includes investigating its accumulation in the environment and its potential adverse effects on aquatic organisms and soil microorganisms.

Material Science

In material science, 2,3,6-Trifluoro-L-phenylalanine contributes to the synthesis of new materials with enhanced properties . Its unique structural attributes can lead to the development of advanced materials for various applications, including antimicrobial and photonic technologies.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation and serious eye damage/eye irritation. It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

2,3,6-Trifluoro-L-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of 2,3,6-Trifluoro-L-phenylalanine are likely to be the same enzymes and receptors that interact with phenylalanine.

Mode of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

The biochemical pathways affected by 2,3,6-Trifluoro-L-phenylalanine are likely to be similar to those affected by phenylalanine. Phenylalanine is involved in the synthesis of several important neurotransmitters and hormones, including dopamine, norepinephrine, and thyroxine . Therefore, 2,3,6-Trifluoro-L-phenylalanine may influence these pathways, potentially leading to changes in mood, cognition, and metabolic regulation.

Pharmacokinetics

It’s known that the compound has a molecular weight of 219161, a density of 15±01 g/cm3, and a boiling point of 2992±400 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.

Result of Action

For example, it may influence the synthesis of neurotransmitters and hormones, potentially affecting mood, cognition, and metabolic regulation .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQCAEOUDQSPEF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303981 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoro-L-phenylalanine | |

CAS RN |

873429-60-8 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)